![molecular formula C12H19NO5S B1609769 (R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate CAS No. 409081-18-1](/img/structure/B1609769.png)
(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate
Overview
Description
(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate is a chemical compound that is widely used in scientific research. It is also known as L-Leucine methyl ester hydrochloride and is a derivative of the amino acid Leucine. This compound has been extensively studied for its various biochemical and physiological effects.
Scientific Research Applications
Enzyme-Linked Immunosorbent Assay Development
A study by J. Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a wide range of sulfonamide antibiotics in milk samples. This was achieved by using immunoreagents designed to detect the common aminobenzenesulfonylamino moieties, indicative of the compound's utility in enhancing selectivity and sensitivity in biosensing applications (J. Adrián et al., 2009).
Structural Analysis and Interactions
K. S. S. Babu et al. (2014) conducted a study on the crystal structure of a salt closely related to (R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate. Their research provided insights into the geometric and interactive properties of such compounds, contributing to a deeper understanding of their behavior and potential applications in materials science (K. S. S. Babu et al., 2014).
Natural Product Derivation
Research by Qing-lan Guo et al. (2015) isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, showcasing the potential for compounds related to (R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate to serve as intermediates in the discovery and synthesis of natural product derivatives with potential therapeutic applications (Qing-lan Guo et al., 2015).
Agricultural Fungicide Delivery
E. Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, two fungicides widely used in agriculture. This study demonstrates the role of related compounds in developing carrier systems that improve the efficiency and safety of fungicide delivery, highlighting the potential for environmental and agricultural applications (E. Campos et al., 2015).
properties
IUPAC Name |
methyl (3R)-3-aminobutanoate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(6)3-5(7)8-2/h2-5H,1H3,(H,8,9,10);4H,3,6H2,1-2H3/t;4-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTUHDOWLHXQIA-FZSMXKCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461731 | |
Record name | 4-Methylbenzene-1-sulfonic acid--methyl (3R)-3-aminobutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate | |
CAS RN |
409081-18-1 | |
Record name | 4-Methylbenzene-1-sulfonic acid--methyl (3R)-3-aminobutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (R)-3-aminobutyrate p-toluenesulfonate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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